5-butyl-4H-1,2,4-triazole-3,4-diamine
Overview
Description
5-butyl-4H-1,2,4-triazole-3,4-diamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a butyl group attached to one of the nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Triazoles and their derivatives are known to interact with a broad range of biological targets due to their versatile structural characteristics .
Mode of Action
Triazoles are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Triazoles and their derivatives have been found to impact a wide range of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Triazoles and their derivatives are known to exhibit a range of biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-butyl-4H-1,2,4-triazole-3,4-diamine. For instance, the synthesis of triazoles can be influenced by factors such as temperature, pH, and the presence of other chemical agents .
Biochemical Analysis
Biochemical Properties
5-Butyl-4H-1,2,4-triazole-3,4-diamine is known to interact with various enzymes and proteins. It has been identified as an inhibitor of ribonucleoside-diphosphate reductase (EC 1.17.4.1), an enzyme crucial for DNA synthesis . The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present.
Cellular Effects
At the cellular level, this compound can have significant effects. As an inhibitor of DNA synthesis, it can potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression. Its role as an inhibitor of ribonucleoside-diphosphate reductase suggests that it may exert its effects at the molecular level by interfering with the synthesis of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4H-1,2,4-triazole-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of hydrazides with secondary amides under microwave-induced conditions. This method utilizes triflic anhydride activation followed by cyclodehydration to form the triazole ring . Another method involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a polyethylene glycol medium .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using scalable and environmentally benign protocols. For example, the use of Iodine-mediated oxidative C-N and N-S bond formations in water provides a metal-free and convenient strategy for the synthesis of triazoles . This method exhibits excellent substrate tolerance and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4H-1,2,4-triazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Triazole oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-butyl-4H-1,2,4-triazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad-spectrum antimicrobial activity.
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
Uniqueness
5-butyl-4H-1,2,4-triazole-3,4-diamine is unique due to the presence of the butyl group, which enhances its lipophilicity and ability to interact with lipid membranes. This property can improve the compound’s bioavailability and efficacy in biological systems. Additionally, the specific substitution pattern on the triazole ring can lead to distinct biological activities compared to other triazole derivatives .
Properties
IUPAC Name |
5-butyl-1,2,4-triazole-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-2-3-4-5-9-10-6(7)11(5)8/h2-4,8H2,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZROPPZFQUNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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